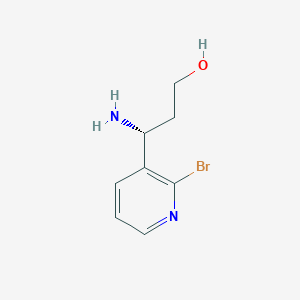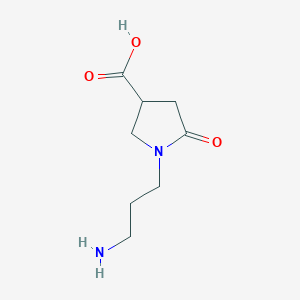
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid is a unique organic compound with a pyrrolidine ring structure
Métodos De Preparación
The synthesis of 1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves several steps. One common method includes the reaction of a pyrrolidine derivative with an aminopropyl group under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or acids.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as 1-(3-aminopropyl)imidazole and (3-aminopropyl)triethoxysilane. These compounds share some structural similarities but differ in their chemical properties and applications. For example, 1-(3-aminopropyl)imidazole is used in high-temperature proton exchange membranes, while (3-aminopropyl)triethoxysilane is commonly used for surface functionalization .
Propiedades
Número CAS |
893750-77-1 |
|---|---|
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c9-2-1-3-10-5-6(8(12)13)4-7(10)11/h6H,1-5,9H2,(H,12,13) |
Clave InChI |
PGMWCYUUUCQPBZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)CCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


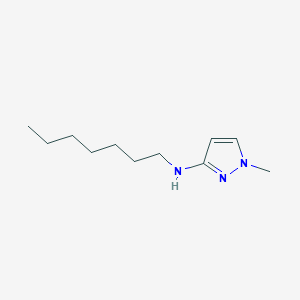


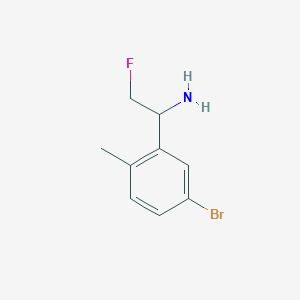
![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
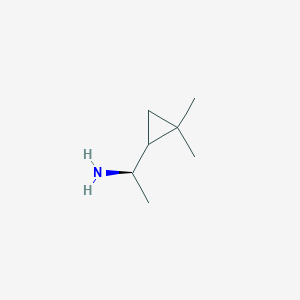
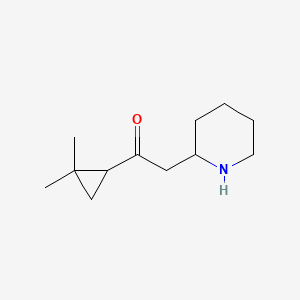

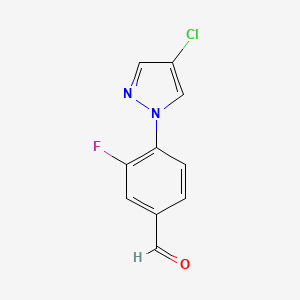

![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
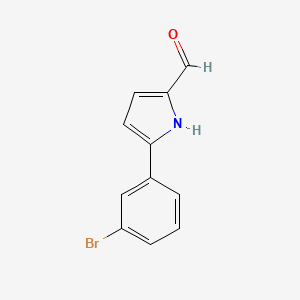
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
